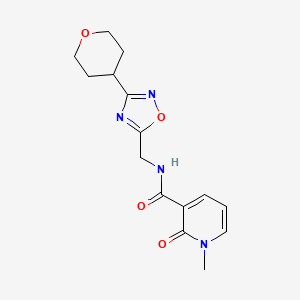![molecular formula C17H16ClN3O4S2 B2545817 N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899724-25-5](/img/structure/B2545817.png)
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the interaction of N-(2-hydroxyphenyl)acetamide with various methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These reactions result in 5-membered benzoxazasiloles and 7-membered benzodioxazasilepines, which exist in equilibrium . Another synthesis route involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . These methods could potentially be adapted for the synthesis of the target compound by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using various spectroscopic techniques, including NMR and FTIR, as well as X-ray single-crystal analysis . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecules. For the target compound, similar analytical methods would likely be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The papers describe the reactivity of the synthesized compounds with alcohols, leading to the transformation into different silanes . This indicates that the compounds have reactive sites that can undergo substitution reactions. The target compound, with its thiadiazine and acetamide groups, may also exhibit specific reactivity patterns that could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural features and reactivity. For instance, the presence of silanol groups in the hydrolysis products suggests potential for hydrogen bonding and solubility in polar solvents . The target compound's chloro, methoxy, and thiadiazine groups would contribute to its unique physical and chemical properties, which could be studied through experimental characterization.
Applications De Recherche Scientifique
Synthesis and Applications in Antimicrobial Agents
Research has demonstrated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can be synthesized and have potential applications as antimicrobial agents. A study by Sah et al. (2014) involved the synthesis of formazans from a Mannich base related to 1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial strains including Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).
Metabolism in Liver Microsomes
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biotransformation pathways of related compounds. This research is crucial for understanding how similar compounds, including N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, are metabolized in the liver (Coleman, Linderman, Hodgson, & Rose, 2000).
Adsorption, Mobility, and Efficacy in Soil
Peter and Weber (1985) investigated the adsorption, mobility, and efficacy of alachlor and metolachlor in soil, which are structurally similar to N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide. Their findings on the correlation between soil properties and herbicidal activity could be extrapolated to understand the environmental interactions of similar compounds (Peter & Weber, 1985).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-10-3-6-15-13(7-10)20-17(21-27(15,23)24)26-9-16(22)19-11-4-5-14(25-2)12(18)8-11/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVIMFNQZNVWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)


![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)
